molecular formula C12H9ClOS B1487548 5-Methyl-4-phenylthiophene-3-carbonyl chloride CAS No. 1160248-98-5

5-Methyl-4-phenylthiophene-3-carbonyl chloride

Cat. No. B1487548
CAS RN: 1160248-98-5
M. Wt: 236.72 g/mol
InChI Key: BQTIHTVCLUNSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-4-phenylthiophene-3-carbonyl chloride” is a chemical compound with the molecular formula C12H9ClOS and a molecular weight of 236.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Reactivity

Research has shown interest in the synthesis and reactivity of chlorinated thiophenes, including compounds with similar structural motifs to 5-Methyl-4-phenylthiophene-3-carbonyl chloride. Studies have explored the preparation, reactions, and tautomeric properties of trihalogenated hydroxythiophenes. These compounds serve as intermediates in organic synthesis, demonstrating various chemical behaviors such as O-methylation, O-acetylation, and silylation. For instance, Skramstad et al. (2000) synthesized derivatives of trihalogenated hydroxythiophenes, revealing insights into their chemical reactivity and potential applications in synthesizing more complex organic molecules (Skramstad, Lunde, Hope, Bjørnstad, & Frøyen, 2000).

Photophysical Properties

The study of compounds structurally related to this compound also extends to the investigation of their photophysical properties. For example, Taguchi et al. (2011) synthesized hexatriene-type photochromic compounds with phenylthiophene units and studied their photochromic and fluorescence properties. These materials showed promising applications in photoresponsive materials due to their ability to undergo photochromic coloration reactions and exhibit fluorescence switching properties (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).

Corrosion Inhibition

In addition to organic synthesis and photophysical studies, research on thiazole derivatives related to this compound explores their application as corrosion inhibitors. Farag, Migahed, and Badr (2019) investigated a thiazole ionic liquid as a corrosion inhibitor for steel in acidic solutions. The study highlighted the compound's effectiveness in protecting carbon steel against corrosion, demonstrating an inhibition efficiency of up to 91.4%. This research suggests potential applications of similar compounds in corrosion protection and materials science (Farag, Migahed, & Badr, 2019).

properties

IUPAC Name

5-methyl-4-phenylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTIHTVCLUNSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245968
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160248-98-5
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenylthiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-phenylthiophene-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-phenylthiophene-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-phenylthiophene-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-phenylthiophene-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-phenylthiophene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.